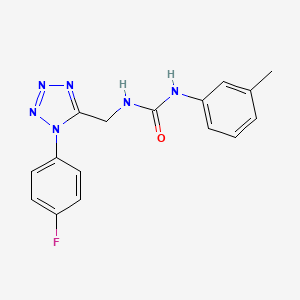

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

Description

The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a methylene bridge connecting it to the urea moiety. The urea group is further substituted with an m-tolyl (3-methylphenyl) group. These analogs are characterized by high crystallinity, moderate-to-high melting points, and distinct IR/NMR signatures indicative of tetrazole and urea functionalities .

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O/c1-11-3-2-4-13(9-11)19-16(24)18-10-15-20-21-22-23(15)14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSUTHPPDWDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting 4-fluorobenzyl chloride with sodium azide under suitable conditions to form 4-fluorophenyl tetrazole.

Urea formation: The tetrazole derivative is then reacted with m-tolyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the tetrazole ring or other functional groups.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or mechanical properties.

Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea with structurally similar urea-tetrazole derivatives reported in the evidence:

Key Observations :

- Yield : The m-tolyl-substituted compound (39% yield) has a significantly lower yield compared to analogs with electron-withdrawing groups (e.g., 90% for 2-chlorophenyl) . This suggests steric or electronic challenges in synthesizing m-tolyl derivatives.

- Melting Points : The m-tolyl derivative (158–160°C) has a lower melting point than halogenated analogs (e.g., 253–255°C for 2-chlorophenyl), likely due to reduced intermolecular interactions from the methyl group .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance thermal stability and molecular packing, as seen in higher melting points. In contrast, the m-tolyl group introduces steric bulk but lacks strong polar interactions .

Spectroscopic and Elemental Analysis

All compounds in the urea-tetrazole series share consistent IR peaks for N-H (urea: ~3300 cm⁻¹) and C=O (urea: ~1650 cm⁻¹), as well as tetrazole ring vibrations (~1500 cm⁻¹). ¹H-NMR spectra for the m-tolyl derivative show aromatic protons at δ 6.8–7.4 ppm and a singlet for the methyl group at δ 2.3 ppm, distinguishing it from para-substituted analogs . Elemental analysis (C, H, N, O) aligns with theoretical values, confirming purity .

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:

- Formation of the Tetrazole Ring : This is achieved by reacting 4-fluorobenzyl chloride with sodium azide under controlled conditions to form 4-fluorophenyl tetrazole.

- Urea Formation : The tetrazole derivative is then reacted with m-tolyl isocyanate to yield the target urea compound.

These methods can be optimized for industrial production to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring and fluorophenyl group are crucial for binding, potentially modulating enzyme activity or receptor function, leading to various biological effects including:

- Inhibition of Cell Proliferation : The compound may inhibit tumor cell growth by interfering with cell cycle progression.

- Induction of Apoptosis : It could promote programmed cell death in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : In vitro assays have demonstrated that derivatives of similar structures exhibit significant inhibition against cancer cell lines, with IC50 values in the low micromolar range. For instance, compounds with similar tetrazole moieties showed effective inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Anti-inflammatory Properties : Compounds bearing similar structures have been noted for their anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokine production .

Data Table: Biological Activity Overview

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a related tetrazole compound in non-small cell lung cancer (NSCLC) models. The results indicated a significant reduction in tumor size and enhanced apoptosis markers in treated groups compared to controls. The study suggested that the mechanism involved downregulation of Bcl-2 and upregulation of Bax, indicating a shift towards apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory diseases, a similar compound was tested for its ability to inhibit TNFα and IL-6 production in human monocytic cells. The results showed a dose-dependent decrease in cytokine levels, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the critical steps in synthesizing 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of this compound likely involves:

- Tetrazole ring formation : Cyclization reactions using sodium azide and nitriles under acidic conditions (e.g., HCl) to form the 1H-tetrazole moiety .

- Urea linkage : Coupling of intermediates via carbodiimide-mediated reactions (e.g., EDC/HOBt) to connect the tetrazole-methyl group to the m-tolyl urea fragment .

- Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (70–80°C for cyclization), and catalyst selection (e.g., palladium on carbon for hydrogenation steps). Yield improvements require monitoring via TLC and purification via recrystallization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

- NMR : Analyze and NMR spectra for diagnostic signals:

- Tetrazole proton (δ 8.5–9.5 ppm) .

- Urea NH protons (δ 5.5–6.5 ppm) .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of the tetrazole-methyl group and urea linkage. Compare bond lengths/angles with similar compounds (e.g., C–N in tetrazole: ~1.32 Å) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What solubility challenges are associated with this compound, and how can they be addressed in vitro?

Answer: The tetrazole and urea groups confer polar characteristics, but aromatic substituents (e.g., m-tolyl) may reduce aqueous solubility. Strategies include:

- Co-solvents : Use DMSO or ethanol (<5% v/v) to enhance dissolution .

- Salt formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH .

- Surfactants : Incorporate polysorbate-80 for cell-based assays .

Advanced Research Questions

Q. How can researchers design experiments to identify biological targets of this compound, given its structural similarity to kinase inhibitors?

Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities against kinase ATP-binding pockets, focusing on conserved residues (e.g., hinge region lysine) .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .

- SPR analysis : Measure real-time binding kinetics (k/k) for high-affinity targets .

Q. What methodological approaches are recommended for resolving contradictory data in SAR studies of tetrazole-urea derivatives?

Answer:

- Meta-analysis : Compare bioactivity data across analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to identify substituent-specific trends .

- Free-energy perturbation (FEP) : Compute ΔΔG values to quantify the impact of substituents on binding .

- Dose-response validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .

Q. How can researchers leverage computational tools to predict metabolic stability and toxicity of this compound?

Answer:

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate CYP450 inhibition, hepatic clearance, and hERG liability .

- Metabolite identification : Simulate Phase I/II metabolism via BioTransformer 3.0, focusing on tetrazole oxidation and urea hydrolysis pathways .

- ToxCast profiling : Cross-reference with Tox21 datasets to flag potential off-target effects .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose the compound to:

- Acidic conditions (0.1 M HCl, 40°C) to assess urea bond hydrolysis.

- Oxidative stress (3% HO) to evaluate tetrazole ring stability .

- HPLC-MS monitoring : Track degradation products (e.g., m-tolylamine via urea cleavage) .

- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.